1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Description

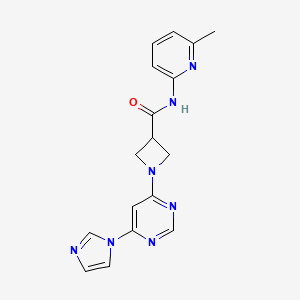

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with an imidazole ring at the 6-position and an azetidine-3-carboxamide group at the 4-position. The carboxamide nitrogen is further modified with a 6-methylpyridin-2-yl substituent. The azetidine ring introduces conformational rigidity, which may enhance target selectivity and metabolic stability compared to larger cyclic amines.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c1-12-3-2-4-14(21-12)22-17(25)13-8-24(9-13)16-7-15(19-10-20-16)23-6-5-18-11-23/h2-7,10-11,13H,8-9H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZNGVNTYNIVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the azetidine ring. Key steps might include:

Formation of the pyrimidine ring: This could involve the condensation of appropriate amines and aldehydes.

Introduction of the imidazole group: This might be achieved through nucleophilic substitution reactions.

Formation of the azetidine ring: This could involve cyclization reactions under basic or acidic conditions.

Coupling reactions: The final step might involve coupling the azetidine intermediate with the pyrimidine and pyridine intermediates using reagents like coupling agents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include:

Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.

Scale-up processes: Ensuring the reactions can be performed on a large scale with consistent quality.

Purification methods: Techniques like crystallization, chromatography, and recrystallization to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents might include dichloromethane, ethanol, and water.

Catalysts: Catalysts like palladium on carbon (Pd/C) might be used in hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide could have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in the substituent attached to the azetidine-3-carboxamide nitrogen. A closely related compound, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide (), replaces the 6-methylpyridin-2-yl group with a lipophilic 1-phenylethyl moiety. This difference significantly impacts physicochemical and pharmacological properties:

Structural and Physicochemical Differences

The 6-methylpyridin-2-yl group in the target compound introduces a polar aromatic ring, enhancing hydrogen-bonding capacity and aqueous solubility compared to the phenylethyl group in the compound. The methyl group at the pyridine’s 6-position may reduce metabolic oxidation, improving stability.

Pharmacological Implications

- In contrast, the phenylethyl group in ’s compound could favor hydrophobic binding sites but reduce selectivity .

- Pharmacokinetics : The higher solubility of the target compound suggests better oral bioavailability, while the phenylethyl analog’s lipophilicity may enhance membrane permeability but increase off-target binding.

Selectivity and Toxicity

The pyridine moiety may reduce off-target effects compared to phenyl-based analogs, as aromatic heterocycles are less prone to nonspecific interactions with lipid bilayers or plasma proteins.

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Imidazole and Pyrimidine Rings : These heterocyclic structures are known for their biological significance, particularly in drug design.

- Azetidine Ring : This four-membered ring contributes to the compound's unique properties and potential interactions with biological targets.

- Carboxamide Group : This functional group is often involved in hydrogen bonding, enhancing the compound's solubility and binding affinity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings facilitate binding to these targets, potentially inhibiting their activity. The azetidine structure may also play a role in modulating the pharmacokinetics of the compound, allowing for better cellular uptake and distribution.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial efficacy .

Anticancer Potential

Studies have explored the anticancer potential of imidazole-containing compounds. For example, derivatives with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. In one study, compounds exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating promising anticancer activity .

Anti-inflammatory Effects

Compounds featuring imidazole rings have also been investigated for their anti-inflammatory properties. Research has shown that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Activity Assessment :

- Anticancer Evaluation :

- Anti-inflammatory Studies :

Table 1: Summary of Biological Activities

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the azetidine core, followed by functionalization of the pyrimidine and imidazole moieties. Key steps include:

- Azetidine ring construction : Cyclization of precursors (e.g., 3-azetidinecarboxylic acid derivatives) under basic conditions .

- Pyrimidine functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the imidazole group at the 6-position of pyrimidine .

- Carboxamide linkage : Amide bond formation between the azetidine carboxyl group and the 6-methylpyridin-2-amine moiety using coupling agents like HATU or EDCI .

Optimization considerations : Temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar aprotic conditions), and purification via column chromatography .

Basic: How is the compound characterized post-synthesis?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridinyl methyl at δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 392.2, observed 392.2) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 98.67% purity under gradient elution with acetonitrile/water) .

Advanced: How to design experiments to optimize yield in multi-step synthesis?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, temperature) in coupling reactions .

- Flow Chemistry : Utilize continuous-flow reactors for exothermic steps (e.g., azetidine ring formation) to enhance reproducibility and reduce side reactions .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Advanced: How to resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., kinase inhibition) and cellular viability tests (e.g., MTT assays) to confirm specificity .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., pyrimidine vs. pyridazine derivatives) to isolate contributions of specific functional groups .

- Dose-Response Analysis : Generate IC curves under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Advanced: What computational methods support rational design of derivatives?

- Molecular Docking : Predict binding modes to targets like kinases or PDEs using software (e.g., AutoDock Vina) .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved solubility or stability .

- MD Simulations : Assess conformational stability of the azetidine-pyrimidine scaffold in aqueous environments .

Basic: What biological targets are hypothesized for this compound?

- Kinases : The imidazole-pyrimidine scaffold may inhibit tyrosine kinases (e.g., JAK family) implicated in autoimmune disorders .

- Phosphodiesterases (PDEs) : Structural similarity to PDE4/5 inhibitors suggests potential for modulating cAMP/cGMP pathways .

- Antimicrobial Targets : Heterocyclic moieties may disrupt bacterial cell wall synthesis or viral proteases .

Advanced: How to conduct SAR studies for azetidine carboxamides?

- Substituent Variation : Replace the 6-methylpyridinyl group with substituted aromatics (e.g., 4-fluorophenyl) to assess impact on potency .

- Azetidine Modifications : Test 3-carboxamide vs. 3-sulfonamide derivatives to evaluate steric and electronic effects .

- Bioisosteric Replacement : Substitute imidazole with triazole or pyrazole to probe hydrogen-bonding interactions .

Advanced: What analytical techniques assess stability and solubility?

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C under nitrogen) .

- Solubility Profiling : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry or UV-Vis spectroscopy .

- Forced Degradation Studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.